Syringaresinol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El siringaresinol se puede sintetizar mediante varios métodos. Un enfoque común implica el acoplamiento oxidativo de derivados del ácido cinámico utilizando catalizadores como el tetracloruro de titanio . Otro método incluye la condensación de 2,5-bis(trimetilsililoxi)furano con aldehídos aromáticos .

Métodos de Producción Industrial

La producción industrial de siringaresinol a menudo implica procesos biocatalíticos. Por ejemplo, se puede producir a partir de compuestos derivados de la lignina mediante reacciones catalizadas por enzimas . Este método es eficiente y respetuoso con el medio ambiente, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

El siringaresinol se somete a varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el siringaresinol en sus alcoholes correspondientes.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Los reactivos como los halógenos y los ácidos se utilizan para reacciones de sustitución.

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos, que pueden tener diferentes actividades biológicas y aplicaciones.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Syringaresinol exhibits a broad spectrum of biological activities, making it a compound of interest in various therapeutic contexts. Key pharmacological properties include:

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This property is beneficial in conditions like neurodegenerative diseases and diabetes .

- Antioxidant Activity : The compound demonstrates strong antioxidant capabilities, which help mitigate oxidative stress, a contributing factor in many chronic diseases .

- Anticancer Properties : this compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Neuroprotective Effects : Research indicates that this compound can protect against cognitive dysfunction induced by anesthetics and may alleviate symptoms of neuropathic pain by inhibiting microglial activation .

Therapeutic Applications

The therapeutic implications of this compound span several domains:

Cardiovascular Health

This compound's ability to induce vasorelaxation suggests its potential use in managing hypertension and other cardiovascular conditions. Its effects on NO production could improve endothelial function and reduce vascular resistance .

Neurological Disorders

Due to its neuroprotective properties, this compound may be beneficial in treating cognitive impairments associated with aging and neurodegenerative diseases. Its role in reducing glial activation and apoptosis highlights its promise as a therapeutic agent for conditions like Alzheimer's disease .

Cancer Therapy

The anticancer properties of this compound position it as a candidate for adjunctive therapy in oncology, particularly in enhancing the efficacy of existing treatments or mitigating side effects .

Diabetes Management

By inhibiting inflammatory pathways linked to diabetic complications, this compound could serve as a complementary treatment for managing diabetes and its associated renal complications .

Mecanismo De Acción

El siringaresinol ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: Reduce la generación de especies reactivas de oxígeno al inhibir enzimas como la NADPH oxidasa.

Actividad antiinflamatoria: Suprime la activación de vías de señalización inflamatoria como NF-κB y MAPKs.

Efectos neuroprotectores: El siringaresinol modula la actividad glial y la señalización apoptótica, protegiendo a las neuronas del daño.

Comparación Con Compuestos Similares

El siringaresinol es único entre los lignanos debido a sus actividades biológicas específicas y su estructura molecular. Compuestos similares incluyen:

Pinoresinol: Otro lignano con propiedades antioxidantes y antiinflamatorias.

Secoisolariciresinol: Conocido por sus efectos anticancerígenos y cardioprotectores.

Matairesinol: Exhibe actividad estrogénica y posibles beneficios en afecciones relacionadas con las hormonas.

El siringaresinol destaca por sus diversas aplicaciones en medicina, biología e industria, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Actividad Biológica

Syringaresinol, a lignan compound found in various plants, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, particularly focusing on its roles in vascular health, pain modulation, and potential mechanisms of action.

1. Vascular Relaxation and Nitric Oxide Production

Mechanism of Action

this compound has been shown to induce vasorelaxation by enhancing nitric oxide (NO) production in endothelial cells. Research indicates that it activates key signaling pathways involving Akt and AMP-activated protein kinase (AMPK), leading to the phosphorylation and dimerization of endothelial nitric oxide synthase (eNOS) .

Experimental Findings

- In Vitro Studies : At a concentration of 30 µM, this compound's NO production was comparable to that of vascular endothelial growth factor (VEGF). The use of L-NMA, a nitric oxide synthase inhibitor, confirmed that the NO production was indeed due to eNOS activation .

- Ex Vivo Studies : The compound's effects were also validated in ex vivo models where it demonstrated significant vasorelaxation capabilities through increased eNOS activity .

| Parameter | Control (VEGF) | This compound (30 µM) | L-NMA Inhibited |

|---|---|---|---|

| NO Production | High | Comparable | Basal Levels |

| eNOS Activation | Present | Significant | Absent |

2. Analgesic Effects and Neuropathic Pain Relief

Pain Modulation

this compound has been investigated for its analgesic properties, particularly in alleviating oxaliplatin-induced neuropathic pain. It appears to modulate inflammatory responses in microglia, which play a crucial role in pain signaling .

Case Study Findings

- Microglial Activation : In a study involving BV-2 microglial cells, this compound treatment significantly reduced the expression of pro-inflammatory markers such as TNF-α, COX-2, and iNOS following oxaliplatin exposure .

- Behavioral Assays : Mice treated with this compound exhibited reduced cold and mechanical allodynia compared to controls, indicating effective pain relief .

| Treatment | TNF-α Expression | COX-2 Expression | iNOS Expression |

|---|---|---|---|

| Control | High | High | High |

| This compound | Low | Low | Low |

3. Additional Biological Activities

Antioxidant Properties

this compound has been noted for its antioxidant activities, which may contribute to its protective effects against cellular stress and inflammation. Its role as a pro-oxidant or anti-oxidant can depend on concentration and cellular context .

Cancer Cell Proliferation Inhibition

Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, such as HL-60 leukemia cells, through G1 phase arrest and apoptosis induction . This suggests potential applications in cancer therapeutics.

Propiedades

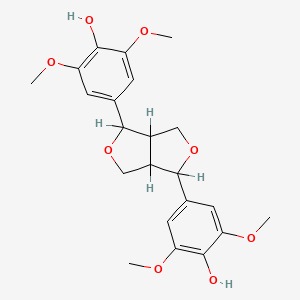

IUPAC Name |

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1177-14-6, 21453-71-4 | |

| Record name | 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 211 °C | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While Syringaresinol itself is not typically used as a catalyst, its synthesis can be achieved through biocatalytic processes. For example, a one-pot biocatalytic cascade reaction utilizes eugenol oxidase and horseradish peroxidase to produce racemic this compound from dihydrosinapyl alcohol, a lignin-derived phenol [].

A: Yes, molecular docking studies have been used to predict the binding activity of this compound to HSP90, providing insights into their molecular interactions [].

ANone: Detailed pharmacokinetic data on this compound is limited in the provided papers.

ANone: The provided research papers do not discuss any resistance mechanisms associated with this compound.

A: this compound has been a subject of research for several decades, with early studies focusing on its isolation and structural characterization from various plant sources [, , ]. Over time, research has explored its potential therapeutic applications, particularly in the areas of cardiovascular and metabolic diseases, as well as its role in plant biology and potential as a bio-based material [, , , ].

A: this compound research spans various disciplines, including:* Medicinal Chemistry: Investigating its pharmacological properties and therapeutic potential [, , ].* Natural Product Chemistry: Isolation, structural elucidation, and synthesis [, , ].* Polymer Chemistry: Exploring its use as a renewable building block for polymers and materials [, ].* Plant Science: Understanding its biosynthesis and role in plant physiology [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.